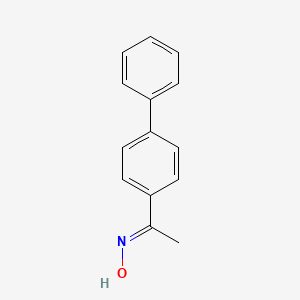

4-Acetylbiphenyl oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetylbiphenyl oxime is an organic compound characterized by the presence of a hydroxyimino group attached to an ethane backbone, with a phenyl group substituted at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbiphenyl oxime typically involves the reaction of 4-phenylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then reduced to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Acetylbiphenyl oxime can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Acetylbiphenyl oxime depends on its specific interactions with molecular targets. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Benzaldoxime: Similar structure but lacks the phenyl substitution.

Acetophenone oxime: Contains a ketone group instead of the ethane backbone.

Benzophenone oxime: Features a ketone group and a different substitution pattern.

Actividad Biológica

4-Acetylbiphenyl oxime, a compound derived from biphenyl, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, along with case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its oxime functional group attached to a biphenyl structure. The chemical formula is C13H13NO, and its molecular weight is approximately 213.25 g/mol. The presence of the hydroxyimino group allows for diverse chemical reactivity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in redox reactions. These interactions can influence various biochemical pathways, making it a candidate for therapeutic applications. The compound has been studied for its potential effects on enzyme inhibition, particularly in relation to aldose reductase, which is involved in diabetic complications .

Antidiabetic Potential

Research indicates that this compound exhibits significant aldose reductase inhibitory activity. This property suggests its potential use in managing conditions related to diabetes and associated complications such as hyperglycemia and insulin resistance .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value indicative of moderate potency .

Antioxidant Activity

The compound's antioxidant properties have also been explored, revealing its capability to scavenge free radicals effectively. This activity contributes to its potential protective effects against oxidative stress-related diseases.

Case Studies

- Diabetes Management : A study investigated the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels and improvement in lipid profiles, supporting its role as an antidiabetic agent .

- Cancer Research : In another study focusing on breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Aldose Reductase Inhibition | Significant reduction in enzyme activity | |

| Cytotoxicity | IC50 = 25 µM on MCF-7 cells | |

| Antioxidant Activity | Effective free radical scavenging |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Aldose Reductase Inhibition | Cytotoxicity (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Moderate (25 µM) | Yes |

| Benzaldoxime | No | High (10 µM) | Moderate |

| Acetophenone Oxime | Yes | Low (50 µM) | Yes |

Propiedades

Número CAS |

75408-89-8 |

|---|---|

Fórmula molecular |

C14H13NO |

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

(NZ)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11- |

Clave InChI |

GPYKKVAVBZNFOZ-PTNGSMBKSA-N |

SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES isomérico |

C/C(=N/O)/C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES canónico |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.